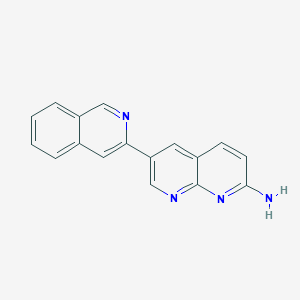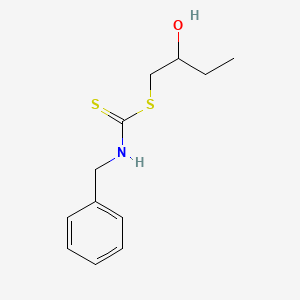
2-Hydroxybutyl benzylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybutyl benzylcarbamodithioate is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their wide range of applications, including use as fungicides, vulcanization accelerators, and in the synthesis of various organic compounds . The compound’s structure includes a hydroxybutyl group and a benzylcarbamodithioate moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl benzylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and epoxides. This method is catalyst-free and highly regioselective, typically carried out in ethanol at room temperature . The general reaction involves the following steps:
- Reaction of an amine with carbon disulfide to form a dithiocarbamic acid salt.
- Addition of an epoxide to the reaction mixture, leading to the formation of the desired 2-hydroxyalkyl dithiocarbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes controlling reaction times, temperatures, and the use of solvents to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxybutyl benzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various dithiocarbamate derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxybutyl benzylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other organic compounds.
Biology: Investigated for its potential as an anticancer agent and cell apoptosis inhibitor.
Medicine: Explored for its use in drug development due to its biological activity.
Industry: Utilized as a multifunctional lubricant additive and in the synthesis of ionic liquids.
Mecanismo De Acción
The mechanism of action of 2-Hydroxybutyl benzylcarbamodithioate involves its interaction with molecular targets and pathways. The compound can inhibit enzymes by forming complexes with metal ions, disrupting their normal function. Additionally, it can induce oxidative stress in cells, leading to apoptosis or other cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyalkyl dithiocarbamates: These compounds share a similar structure and reactivity, often used in similar applications.
Benzyl dithiocarbamates: These compounds have a benzyl group attached to the dithiocarbamate moiety, offering different reactivity and applications.
Uniqueness
2-Hydroxybutyl benzylcarbamodithioate is unique due to its specific combination of a hydroxybutyl group and a benzylcarbamodithioate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
922164-88-3 |
|---|---|
Fórmula molecular |
C12H17NOS2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
2-hydroxybutyl N-benzylcarbamodithioate |
InChI |
InChI=1S/C12H17NOS2/c1-2-11(14)9-16-12(15)13-8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
Clave InChI |
ASZXNYDRRFXNTI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CSC(=S)NCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
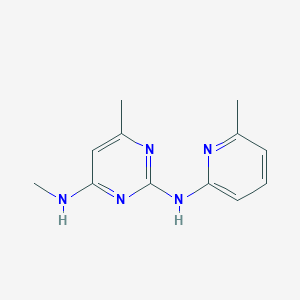
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)


![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)

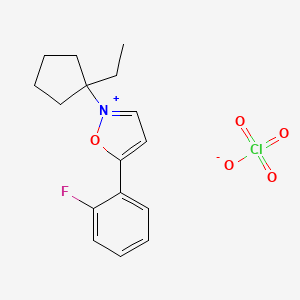
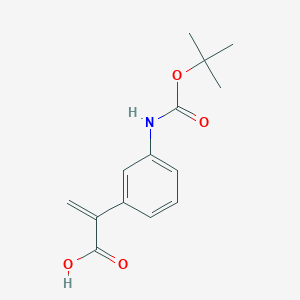
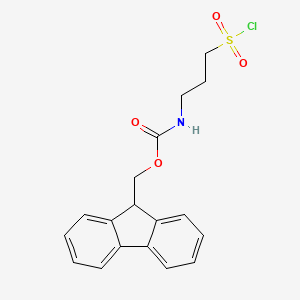
![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
